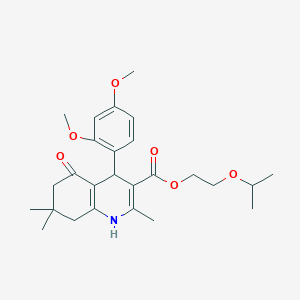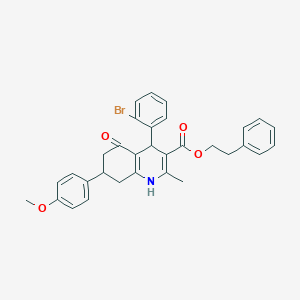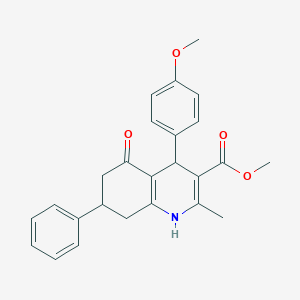![molecular formula C26H32N4O4 B4949801 N,N'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]dibutanamide](/img/structure/B4949801.png)
N,N'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]dibutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]dibutanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PIPER and is a type of bifunctional chelating agent. PIPER has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
PIPER has been widely used in scientific research due to its ability to chelate metal ions such as copper, zinc, and iron. It has been used as a contrast agent in magnetic resonance imaging (MRI) and as a radiotracer in positron emission tomography (PET) imaging. PIPER has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of PIPER involves its ability to chelate metal ions. Metal ions play a crucial role in many biological processes, and their dysregulation can lead to various diseases. PIPER binds to metal ions, preventing their interaction with other molecules in the body. This property of PIPER makes it a useful tool in the study of metal ion-dependent biological processes.
Biochemical and Physiological Effects:
PIPER has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. PIPER has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PIPER is its ability to chelate metal ions with high selectivity and affinity. This property of PIPER makes it a useful tool in the study of metal ion-dependent biological processes. However, PIPER has some limitations as well. It can be toxic at high concentrations, and its effects on the body are not fully understood.
Direcciones Futuras
There are several future directions for the use of PIPER in scientific research. One area of interest is the development of new drugs for the treatment of cancer and other diseases. PIPER can be used as a tool to study metal ion-dependent biological processes, which could lead to the discovery of new drug targets. Another area of interest is the development of new imaging agents for MRI and PET imaging. PIPER has the potential to be used as a contrast agent for the diagnosis of various diseases. Overall, PIPER is a promising compound with a wide range of applications in scientific research.
Métodos De Síntesis
The synthesis of PIPER involves the reaction of 1,4-bis(bromomethyl)benzene with piperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1,4-bis(piperazin-1-ylmethyl)benzene. The final step involves the reaction of 1,4-bis(piperazin-1-ylmethyl)benzene with butanoyl chloride to yield PIPER.
Propiedades
IUPAC Name |
N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-3-9-23(31)27-21-13-7-5-11-19(21)25(33)29-15-17-30(18-16-29)26(34)20-12-6-8-14-22(20)28-24(32)10-4-2/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPPGTVTRBWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-iodophenyl)amino]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B4949723.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4949771.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline](/img/structure/B4949772.png)
![3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4949785.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B4949790.png)
![9-benzyl-N,2-diphenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B4949797.png)


![4-[4-(dimethylamino)phenyl]-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4949809.png)
